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Compound of Interest

Compound Name: Al-181

Cat. No.: B15565258

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosing and administration schedule
of SRK-181, a selective inhibitor of latent TGF[31 activation, as investigated in the DRAGON
(NCT04291079) clinical trial. The information is intended to guide researchers and
professionals in understanding the clinical application of this investigational agent.

Introduction

SRK-181 is a fully human monoclonal antibody designed to selectively inhibit the activation of
latent transforming growth factor-beta 1 (TGFf1).[1][2] TGFB1 is a key cytokine implicated in
creating an immunosuppressive tumor microenvironment, which can lead to primary resistance
to checkpoint inhibitors like anti-PD-(L)1 therapies.[3][4] By targeting the latent form of TGFB1,
SRK-181 aims to overcome this resistance and enhance the efficacy of immunotherapy.[3][4]
The Phase 1 DRAGON trial was a multi-center, open-label study evaluating the safety,
tolerability, pharmacokinetics, pharmacodynamics, and efficacy of SRK-181 both as a
monotherapy and in combination with an anti-PD-(L)1 antibody in patients with locally
advanced or metastatic solid tumors.[5]

Dosing and Administration

SRK-181 is administered via intravenous (IV) infusion.[1][4] The DRAGON trial was conducted
in three main parts: Part A1 (SRK-181 monotherapy dose escalation), Part A2 (SRK-181 in
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combination with an anti-PD-(L)1 antibody dose escalation), and Part B (dose expansion of
SRK-181 in combination with an anti-PD-(L)1 antibody).[5]

SRK-181 Monotherapy Dosing (Part Al)

The dose escalation for SRK-181 as a single agent followed a standard 3+3 design.[1]

Dose Level Dosing Schedule

80 mg Every 3 weeks (Q3W)
240 mg Every 3 weeks (Q3W)
800 mg Every 3 weeks (Q3W)
1600 mg Every 3 weeks (Q3W)
2400 mg Every 3 weeks (Q3W)
3000 mg Every 3 weeks (Q3W)
2000 mg Every 2 weeks (Q2W)

Table 1: SRK-181 Monotherapy Dose Escalation Schedule (Part Al).[2]

SRK-181 Combination Therapy Dosing (Part A2 & Part B)

In the combination arms of the study, SRK-181 was administered with the anti-PD-1 antibody
pembrolizumab.[6]
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Trial Part SRK-181 Dose Dosing Schedule Combination Agent
Part A2 (Dose ]

) 240 mg Every 3 weeks (Q3W)  Pembrolizumab
Escalation)
800 mg Every 3 weeks (Q3W) Pembrolizumab
1600 mg Every 3 weeks (Q3W)  Pembrolizumab
Part B (Dose )

) 1500 mg (RP2D) Every 3 weeks (Q3W)  Pembrolizumab
Expansion)
1000 mg (RP2D) Every 2 weeks (Q2W)  Pembrolizumab

Table 2: SRK-181 Combination Therapy Dose Schedule (Parts A2 and B).[2][6] RP2D:
Recommended Phase 2 Dose.

Experimental Protocols
Drug Administration Protocol

SRK-181: Administered as an intravenous (IV) infusion.[1] While the precise infusion rate and
duration for SRK-181 are not detailed in the available public documents, nonclinical toxicology
studies in rats and monkeys utilized weekly 1V injections.[4]

Pembrolizumab: The standard administration for pembrolizumab is a 200 mg intravenous
infusion over 30 minutes every three weeks.[7][8] It is typically diluted in 0.9% sodium chloride
and administered through a low-protein binding in-line filter.[3][9]

Patient Monitoring and Response Assessment

Tumor response was evaluated according to the Response Evaluation Criteria in Solid Tumors
version 1.1 (RECIST 1.1).[5]

o Baseline Assessment: All measurable lesions (up to a maximum of five total, and two per
organ) were identified as target lesions.[10] All other lesions were identified as non-target
lesions.[10]

» Follow-up Assessments: Tumor assessments were performed at regular intervals, typically
every 6-8 weeks for Phase 2 studies, though the exact schedule for the DRAGON trial is not
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specified in the available literature.[11]

e Response Categories:
o Complete Response (CR): Disappearance of all target lesions.[10]

o Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.
[10]

o Progressive Disease (PD): At least a 20% increase in the sum of diameters of target
lesions, with an absolute increase of at least 5 mm, or the appearance of new lesions.[10]

o Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase
to qualify for PD.[10]

Biomarker Analysis Protocols

A comprehensive biomarker strategy was employed to understand the mechanism of action of
SRK-181.[6]

e Immunohistochemistry (IHC):

o Objective: To assess the infiltration of immune cells and TGF[3 pathway activation in the
tumor microenvironment.[1]

o Markers:

» CD8: To quantify cytotoxic T cell infiltration. A novel digital pathology analysis was used
to identify CD8-positive T cells in different tumor compartments (tumor nests, stroma,
and tumor-stromal margins).[1]

» Phospho-Smad?2 (p-Smad?2): As a downstream marker of TGF[3 pathway activation.[1]

o Methodology: While specific antibody clones and staining protocols are not publicly
available, the analysis involved quantitative assessment of these markers in tumor
biopsies taken before and during treatment.

e Flow Cytometry:
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o Objective: To analyze circulating immune cell populations.[6]

o Cell Types of Interest: Myeloid-derived suppressor cells (MDSCs) were a key population of
interest, with reductions in circulating MDSCs being a potential indicator of SRK-181
activity.[6]

o Methodology: Specific details of the flow cytometry panels and gating strategies used in
the DRAGON trial are not available in the public domain.
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Caption: SRK-181 Mechanism of Action.
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Caption: DRAGON Clinical Trial Workflow.

Disclaimer: SRK-181 is an investigational product candidate and its efficacy and safety have
not been established. It has not been approved for any use by the FDA or any other regulatory
agency. The information provided in these notes is based on publicly available data from
clinical trials and is for informational purposes only. For detailed and up-to-date information,
please refer to the official clinical trial records and publications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. ascopubs.org [ascopubs.org]
e 2. researchgate.net [researchgate.net]
¢ 3. uhs.nhs.uk [uhs.nhs.uk]

¢ 4. Nonclinical Development of SRK-181: An Anti-Latent TGF31 Monoclonal Antibody for the
Treatment of Locally Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

o 5. ClinicalTrials.gov [clinicaltrials.gov]

e 6. SRK-181 Alone or in Combination With Anti-PD-(L)1 Antibody Therapy in Patients With
Locally Advanced or Metastatic Solid Tumors (DRAGON) [clin.larvol.com]

e 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

e 8. Pembrolizumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
e 9. england.nhs.uk [england.nhs.uk]

e 10. project.eortc.org [project.eortc.org]

e 11. RECIST 1.1 — RECIST [recist.eortc.org]

 To cite this document: BenchChem. [Application Notes and Protocols: SRK-181 Dosing and
Administration in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15565258#dosing-and-administration-schedule-for-
srk-181-in-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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